

(E/Z)-GSK5182 storage and handling best practices

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Compound of Interest

Compound Name: (E/Z)-GSK5182

Cat. No.: B15612324

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Technical Support Center: (E/Z)-GSK5182

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of **(E/Z)-GSK5182**.

Frequently Asked Questions (FAQs)

Q1: What is **(E/Z)-GSK5182** and what is its primary mechanism of action?

(E/Z)-GSK5182 is a racemic mixture of the (E) and (Z) isomers of GSK5182. It is a highly selective and orally active inverse agonist of the Estrogen-Related Receptor γ (ERR γ) with an IC₅₀ of 79 nM.^{[1][2]} As an inverse agonist, GSK5182 inhibits the constitutive transcriptional activity of ERR γ .^{[3][4]} It has been shown to not interact with other nuclear receptors like ERR α or Estrogen Receptor α (ER α).^[2] GSK5182 has also been observed to induce the generation of reactive oxygen species (ROS) in hepatocellular carcinoma cells.^{[1][2]}

Q2: What are the recommended storage conditions for **(E/Z)-GSK5182**?

Proper storage of **(E/Z)-GSK5182** is crucial for maintaining its stability and activity. Recommendations for both solid form and solutions are summarized below.

Q3: How should I prepare stock solutions of **(E/Z)-GSK5182**?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. To prepare a stock solution, dissolve the solid compound in DMSO. Sonication or warming to 80°C can aid in dissolution.^{[2][5]} For in vivo studies, specific solvent formulations are required, and it is recommended to prepare these solutions fresh on the day of use.^[1]

Q4: Can I store the working solutions for my experiments?

It is highly recommended to prepare working solutions for in vivo experiments freshly and use them on the same day.^[1] For in vitro stock solutions in DMSO, they can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.^{[1][2]} Avoid repeated freeze-thaw cycles.

Q5: What are the best practices for handling **(E/Z)-GSK5182**?

(E/Z)-GSK5182 should be handled in a laboratory setting by qualified personnel. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. When handling the powdered form, care should be taken to avoid inhalation of dust. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Compound precipitation in stock solution	- Solution concentration is too high.- Improper storage conditions.	- Gently warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution.- Ensure the stock solution is stored at the recommended temperature (-80°C for long-term storage).
Inconsistent experimental results	- Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.	- Prepare fresh stock and working solutions from the solid compound.- Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.
Difficulty dissolving the compound	- Compound may have low solubility in the chosen solvent at room temperature.	- Use ultrasonication and/or gentle warming (up to 80°C for DMSO) to aid dissolution. ^[2] Ensure you are using a newly opened or anhydrous solvent, as hygroscopic DMSO can negatively impact solubility. ^[2]
No observable effect in cell-based assays	- Incorrect concentration of the compound.- Insufficient incubation time.- Cell line is not sensitive to ERRy inhibition.	- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.- Optimize the incubation time based on the experimental endpoint.- Confirm that your cell line expresses ERRy and that the pathway is active.

Data Presentation

Storage Conditions for (E/Z)-GSK5182

Form	Storage Temperature	Duration
Solid (Powder)	-20°C	3 years[2][5]
	4°C	2 years[2][6]
In Solvent (e.g., DMSO)	-80°C	6 months[1][2]
	-20°C	1 month[1][2]

Solubility of GSK5182 in DMSO

Concentration (mg/mL)	Molarity (mM)	Notes
25	59.87	Ultrasonic and warming to 80°C may be required.[2]
60	143.7	Sonication is recommended.[5]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is a general guideline for assessing the effect of **(E/Z)-GSK5182** on the proliferation of a human hepatoma cell line, PLC/PRF/5.

- **Cell Seeding:** Seed PLC/PRF/5 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- **Compound Preparation:** Prepare a series of dilutions of **(E/Z)-GSK5182** in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.
- **Treatment:** Replace the culture medium with the medium containing different concentrations of **(E/Z)-GSK5182** (e.g., 0-20 μ M).[2]
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

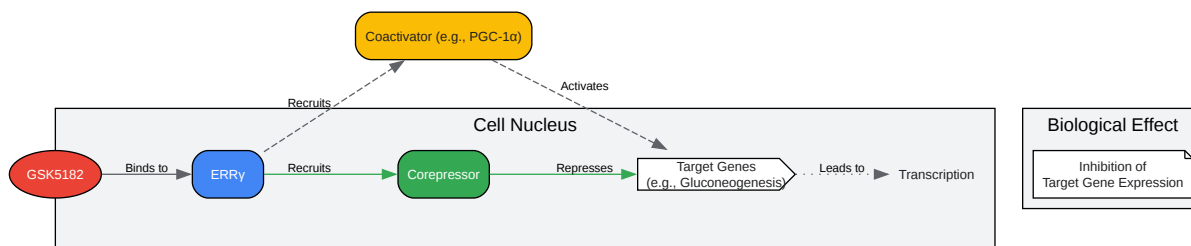
- **Proliferation Assessment:** Measure cell proliferation using a standard method such as the MTT or WST-1 assay according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC_{50} value.

In Vivo Antidiabetic Study in db/db Mice

This protocol provides a general framework for evaluating the antidiabetic effects of GSK5182 in a mouse model of type 2 diabetes.

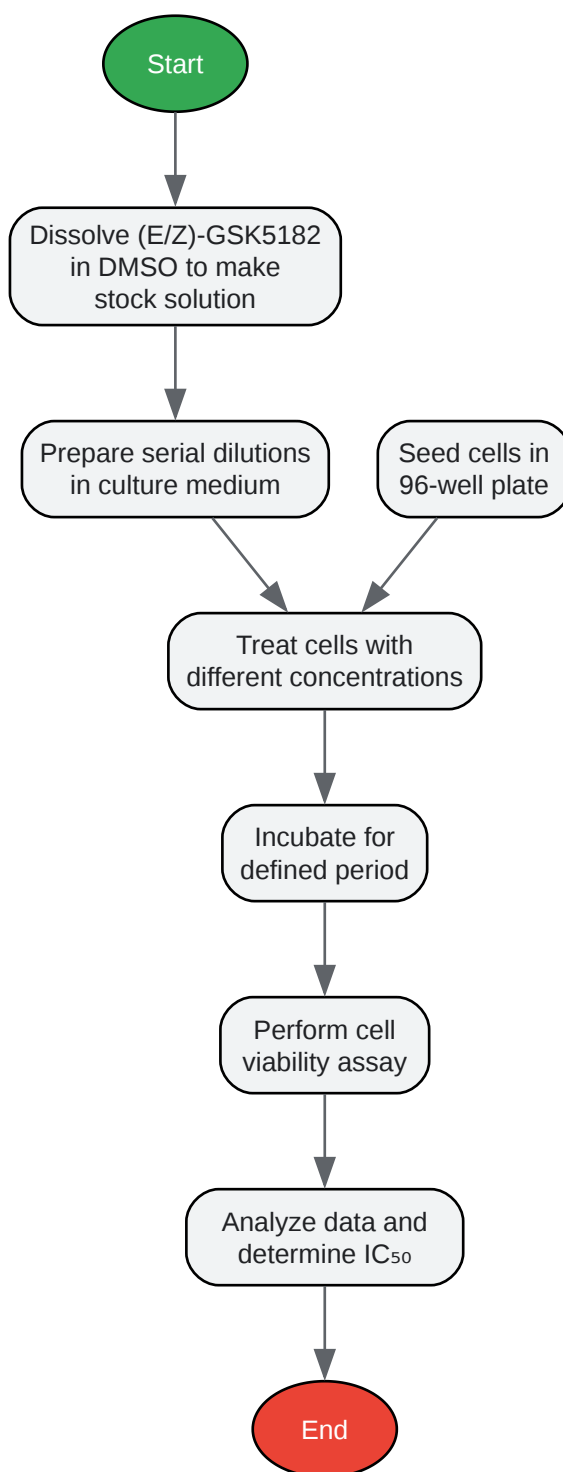
- **Animal Model:** Use male db/db mice, a model for type 2 diabetes.
- **Compound Formulation:** Prepare GSK5182 for intraperitoneal injection at a dose of 40 mg/kg.^[2] A common vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[1] Prepare the solution fresh daily.
- **Administration:** Administer GSK5182 or the vehicle control via intraperitoneal injection once daily for a period of 25 to 30 days.^[2]
- **Monitoring:** Monitor blood glucose levels and body weight regularly throughout the study.
- **Endpoint Analysis:** At the end of the treatment period, collect blood and tissue samples for further analysis, such as measuring plasma insulin levels and assessing hepatic gluconeogenic gene expression.^[3]

Visualizations



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Caption: Mechanism of action of GSK5182 as an inverse agonist of ERRγ.



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Caption: General experimental workflow for an in vitro cell viability assay.

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